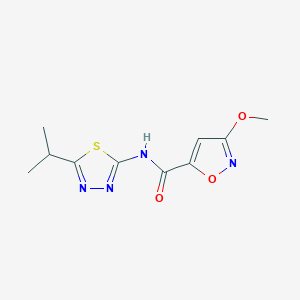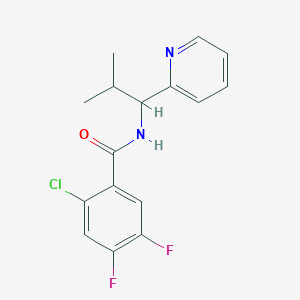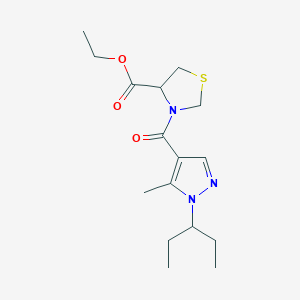![molecular formula C12H18F3N3O2 B6967955 1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol](/img/structure/B6967955.png)
1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol is an organic compound that features a trifluoromethyl group, a piperazine ring, and an oxazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Piperazine Ring Formation: The piperazine ring is usually formed by reacting ethylenediamine with a suitable dihalide.
Coupling Reactions: The oxazole and piperazine intermediates are then coupled using a suitable linker, often involving nucleophilic substitution reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through trifluoromethylation reactions, which can be achieved using reagents such as Ruppert’s reagent (CF3TMS) or trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperazine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or azides.
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target by increasing lipophilicity and metabolic stability. The piperazine and oxazole rings may interact with specific amino acid residues in the target protein, leading to modulation of its activity.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler compound with a trifluoromethyl group and a hydroxyl group.
1,1,1-Trifluoro-5-methyl-2,4-hexanedione: Contains a trifluoromethyl group and a diketone structure.
Uniqueness
1,1,1-Trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol is unique due to the presence of both the piperazine and oxazole rings, which confer specific chemical and biological properties. The trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1,1,1-trifluoro-3-[4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3N3O2/c1-9-6-10(16-20-9)7-17-2-4-18(5-3-17)8-11(19)12(13,14)15/h6,11,19H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSFATLMRRKPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)CC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6967882.png)
![7-chloro-N,2-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6967895.png)

![1-Methyl-3-[4-oxo-4-[3-(2-oxocyclopentyl)morpholin-4-yl]butyl]imidazolidine-2,4-dione](/img/structure/B6967906.png)
![5-[(1-tert-butyltriazol-4-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B6967913.png)
![5-ethyl-N-[3-(2H-tetrazol-5-yl)propyl]-1-benzofuran-3-carboxamide](/img/structure/B6967921.png)

![2-[2-[[1-Cyclopropylethyl(methyl)sulfamoyl]amino]ethylamino]pyrimidine](/img/structure/B6967932.png)
![1,1,1-Trifluoro-3-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]propan-2-ol](/img/structure/B6967951.png)
![2-[4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazin-1-yl]benzonitrile](/img/structure/B6967956.png)

![3-Ethoxy-7-(3,3,3-trifluoro-2-hydroxypropyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B6967968.png)
![3-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B6967977.png)
![3-(2-ethylimidazol-1-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)piperidine-1-carboxamide](/img/structure/B6967981.png)
